Penicillin V is derived from the natural fungus Penicillium chrysogenum. The sulfoxide variant is synthesized through oxidation processes that convert Penicillin V into Penicillin V sulfoxide, making it an important compound in pharmaceutical chemistry.
Penicillin V sulfoxide belongs to the class of β-lactam antibiotics, specifically within the penicillin family. It is classified as a sulfoxide due to the presence of a sulfur atom bonded to an oxygen atom, which affects its chemical reactivity and biological activity.
The synthesis of Penicillin V sulfoxide typically involves oxidation reactions. A prominent method includes the use of hydrogen peroxide in a two-phase liquid system, which consists of an organic solvent and an aqueous phase. This method allows for high yields and straightforward isolation of the product.
Penicillin V sulfoxide features a β-lactam ring structure typical of penicillins, with an additional sulfoxide group (R-S(=O)-R') attached to one of the carbon atoms in the ring.
These structural features contribute to its antibiotic activity and stability against bacterial enzymes.
Penicillin V sulfoxide can undergo various chemical reactions, including:
The reactions often utilize reagents like sodium borohydride for reduction or specific oxidizing agents for further oxidation steps. These transformations are crucial for developing new antibiotics and studying their mechanisms.
Penicillin V sulfoxide exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
This mechanism is similar to that of other penicillins but may exhibit enhanced activity due to structural modifications associated with the sulfoxide group.
These properties influence its handling and application in pharmaceutical formulations.
Penicillin V sulfoxide is utilized in various scientific domains:
The discovery of penicillin by Alexander Fleming in 1928 marked a paradigm shift in treating bacterial infections, but its clinical utility was limited by instability and narrow spectrum. The Oxford team (Florey, Chain, and Heatley) achieved systemic administration by 1941 through purification and scaled production, enabling widespread use by 1946 [1] [7]. This initiated the "golden era" of antibiotic discovery (1940s–1960s), where natural penicillins served as scaffolds for semisynthetic derivatives. Penicillin V (phenoxymethylpenicillin) emerged as an acid-stable oral alternative to penicillin G, addressing pharmacokinetic limitations [7] [8]. The strategic oxidation of penicillin V’s sulfide moiety to sulfoxide—exemplified by derivatives like penicillin V sulfoxide benzyl ester (US5442058A)—represented a deliberate effort to expand the chemical diversity and bioactivity of β-lactams amid rising resistance [9]. Actinomycetes, prolific producers of secondary metabolites, provided enzymatic tools for such modifications, underscoring the interplay between natural product chemistry and synthetic optimization [8].
Table 1: Key Milestones in Penicillin Derivative Development
Year | Milestone | Significance |
---|---|---|
1928 | Fleming’s discovery of penicillin | Identification of antibacterial fungal metabolite |
1941 | First systemic administration (Oxford team) | Clinical proof-of-concept for β-lactams |
1946 | Commercial production of penicillin G/V | Broad availability of natural penicillins |
1950s | Semisynthetic penicillin era begins | Targeted side-chain modifications for enhanced properties |
1992 | Patent for stereoselective sulfoxidation (US5442058A) | Chemical optimization of penicillin V sulfoxide |
Penicillin V sulfoxide retains the core β-lactam ring fused to a thiazolidine ring—a feature shared across penicillins—but incorporates a sulfoxide (-S(=O)-) group at the sulfur position of the thiazolidine ring. This oxidation disrupts the planar conformation of the bicyclic system, increasing molecular polarity and altering spatial orientation of the acyl side chain [1] [9]. Unlike unmodified penicillins (e.g., penicillin G/V), the sulfoxide derivative exhibits reduced affinity for penicillin-binding proteins (PBPs) in Escherichia coli, evidenced by Bocillin-FL binding assays showing IC₅₀ shifts [1]. Among β-lactam subclasses, its structure diverges from:
Table 2: Structural Comparison of Penicillin V Sulfoxide with Representative β-Lactams
Class | Core Structure | Key Functional Groups | Sulfur Oxidation State |
---|---|---|---|
Penicillin V | Penam (thiazolidine + β-lactam) | Acyl-amino side chain | Sulfide (-S-) |
Penicillin V sulfoxide | Penam | Acyl-amino side chain | Sulfoxide (-S(=O)-) |
Aztreonam | Monobactam | N-sulfonic acid | N/A |
Ertapenem | Carbapenem | Hydroxyethyl at C6 | Sulfide (-S-) |
Cefuroxime | Cephem | Methoxyimino side chain | Sulfide (-S-) |
The sulfoxide modification sterically hinders nucleophilic attack on the β-lactam carbonyl, reducing susceptibility to β-lactamases but also diminishing PBP acylation efficiency. This positions penicillin V sulfoxide as an intermediate rather than a frontline therapeutic, with potential utility in synthesizing advanced derivatives [9].
Sulfoxidation of penicillin V is achieved via stereoselective oxidation using peracids (e.g., mCPBA) or hydrogen peroxide with acid anhydride catalysts. The US5442058A patent details a method using hydrogen peroxide and acetic anhydride in aqueous buffer (pH 6.5–9.5), yielding the (S)-sulfoxide diastereomer with >95% selectivity at 0–5°C [9]. This stereochemistry is critical: the (6R, S(=O))-penicillin V sulfoxide benzyl ester exhibits significantly lower IC₅₀ against SARS-CoV-2 Mpro (3.6 μM) than its (6S)-epimer (>50 μM), highlighting the influence of chiral centers on target engagement [5]. Key bioactivity shifts include:
Table 3: Impact of Sulfoxidation on Biochemical Parameters
Parameter | Penicillin V | Penicillin V Sulfoxide |
---|---|---|
β-Lactam ring strain | Moderate | Increased |
Electrophilicity of β-lactam carbonyl | Standard | Enhanced |
IC₅₀ vs. E. coli PBP1b | 0.02 μg/mL | >100 μg/mL |
IC₅₀ vs. SARS-CoV-2 Mpro | >100 μM | 3.6–22.9 μM |
Aqueous solubility (25°C) | ~0.5 mg/mL | ~15 mg/mL |
The sulfoxide group thus serves as a chemical handle for further semisynthesis. For instance, penicillin V sulfoxide esters undergo rearrangement to cephalosporin analogs or serve as precursors to sulfone derivatives (e.g., 10 in SARS-CoV-2 studies) [5] [9]. This exemplifies the strategic use of oxidation to redirect β-lactams toward novel biological targets beyond bacterial PBPs.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7